

Unraveling the Efficacy of Novel VEGFR-2 Inhibitors: A Comparative Analysis

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Compound of Interest		
Compound Name:	Vegfr-2-IN-42	
Cat. No.:	B12368819	Get Quote

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comparative analysis of a novel VEGFR-2 inhibitor, identified in recent literature as "compound 42," against established type II VEGFR-2 inhibitors. Due to the prevalence of the designation "compound 42" in scientific publications for different molecules, this report synthesizes the available data on a potent dual VEGFR-2/c-Met inhibitor referenced as compound 42, which we will refer to as **Vegfr-2-IN-42** for clarity.

This guide is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of the efficacy, selectivity, and experimental validation of this novel inhibitor in comparison to well-known counterparts.

Quantitative Efficacy and Selectivity

To provide a clear comparison of inhibitory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of **Vegfr-2-IN-42** and other prominent type II VEGFR-2 inhibitors. Lower IC50 values are indicative of higher potency.



Inhibitor	VEGFR-2 IC50 (nM)	c-Met IC50 (nM)	Other Kinase Targets (IC50 in nM)	Reference
Vegfr-2-IN-42 (Compound 42)	55	-	Flt-3 (2.15), PDGFR-β, c-Kit	[1]
Axitinib	0.2	>1000	PDGFRβ (1.6), c-Kit (1.7), Flt-3 (2.2)	
Cabozantinib	0.035	1.3	c-Kit (4.6), Flt-3 (11.3), AXL (7)	
Regorafenib	4.2	127	c-Kit (7), PDGFRβ (22), RAF1 (28)	_

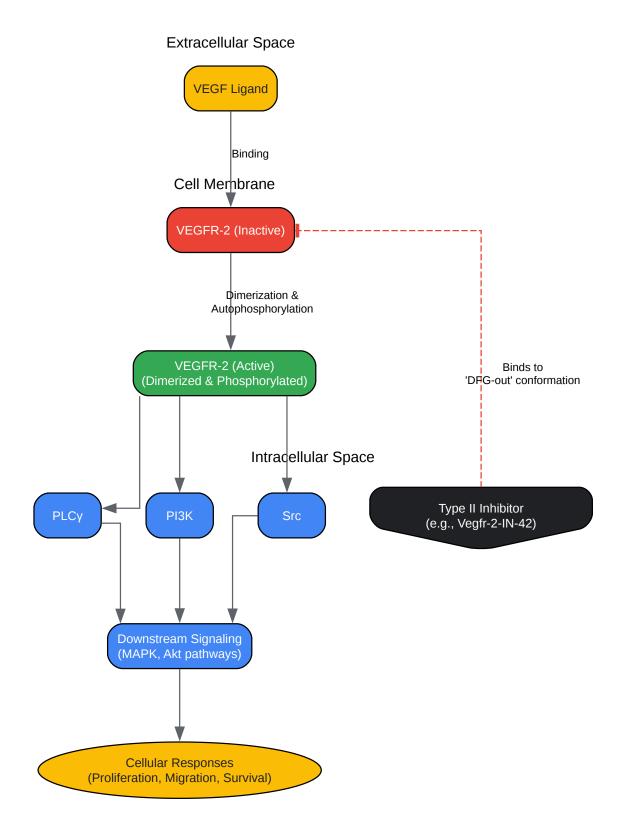
Note: Data for established inhibitors is compiled from various public sources and may show slight variations between different assays and experimental conditions.

Mechanism of Action: Type II Inhibition of VEGFR-2

Type II inhibitors, including the compounds compared in this guide, target the inactive "DFG-out" conformation of the kinase domain. This specific binding mode, where the aspartate-phenylalanine-glycine (DFG) motif is flipped from its active orientation, offers a distinct advantage in terms of selectivity compared to type I inhibitors that bind to the active "DFG-in" conformation.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for type II inhibitors.







Discovery & Initial Screening **Compound Synthesis** (e.g., Vegfr-2-IN-42) In Vitro Kinase Assay (VEGFR-2 IC50) Cellular Characterization Cellular Phosphorylation Assay (VEGFR-2 Autophosphorylation) Cell Proliferation Assay (e.g., HUVEC) Kinase Selectivity Profiling (Panel of other kinases) In Vivo Validation Pharmacokinetic Studies (ADME) In Vivo Efficacy Models (e.g., Tumor Xenografts) **Toxicity Assessment**

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References

- 1. Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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